molecular formula C18H20BrN5O B4873609 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4873609
M. Wt: 402.3 g/mol
InChI Key: KFKCMPWREBFSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE is a synthetic compound that features a unique combination of a triazole ring, a pyridine ring, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Coupling with Pyridine: The brominated triazole is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Attachment to Adamantane: The final step involves the attachment of the triazole-pyridine moiety to an adamantane carboxamide through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the pyridine ring.

    Reduction: Reduction reactions could target the bromine substituent or the triazole ring.

    Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-triazole derivative.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of novel materials with unique properties.

Biology

    Drug Discovery: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: Use as a probe to study biological processes involving triazole or pyridine-containing molecules.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the triazole ring.

    Cancer Therapy: Investigation of its efficacy in cancer treatment through inhibition of specific molecular targets.

Industry

    Polymer Additives: Use as an additive in polymers to enhance their properties.

    Coatings: Application in coatings to provide specific functionalities such as antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The adamantane moiety may enhance its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE: Lacks the bromine substituent.

    3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE: Contains a chlorine substituent instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE may confer unique reactivity and properties compared to its analogs. This could include differences in biological activity, chemical stability, and interaction with other molecules.

Properties

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-pyridin-3-yladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O/c19-16-21-11-24(23-16)18-7-12-4-13(8-18)6-17(5-12,10-18)15(25)22-14-2-1-3-20-9-14/h1-3,9,11-13H,4-8,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKCMPWREBFSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Br)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE
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3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE
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3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE
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3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE
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3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE
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3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-PYRIDYL)-1-ADAMANTANECARBOXAMIDE

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